molecular formula C12H15NO3 B13357853 Methyl 4-(morpholin-3-yl)benzoate

Methyl 4-(morpholin-3-yl)benzoate

Cat. No.: B13357853
M. Wt: 221.25 g/mol
InChI Key: ORLCRUNHZMEEHU-UHFFFAOYSA-N
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Description

Methyl 4-(morpholin-3-yl)benzoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(morpholin-3-yl)benzoate typically involves the reaction of 4-(morpholin-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-(morpholin-3-yl)benzoic acid+methanolcatalystmethyl 4-(morpholin-3-yl)benzoate+water\text{4-(morpholin-3-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-(morpholin-3-yl)benzoic acid+methanolcatalyst​methyl 4-(morpholin-3-yl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: 4-(morpholin-3-yl)benzyl alcohol.

    Substitution: Nitro or halogen-substituted derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-(morpholin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(morpholin-3-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The morpholine ring is known to enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(morpholin-4-yl)benzoate
  • 4-(morpholin-3-yl)benzoic acid
  • 4-(morpholin-4-yl)benzoic acid

Uniqueness

Methyl 4-(morpholin-3-yl)benzoate is unique due to the specific position of the morpholine ring on the benzoate moiety. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 4-morpholin-3-ylbenzoate

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-9(3-5-10)11-8-16-7-6-13-11/h2-5,11,13H,6-8H2,1H3

InChI Key

ORLCRUNHZMEEHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2COCCN2

Origin of Product

United States

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